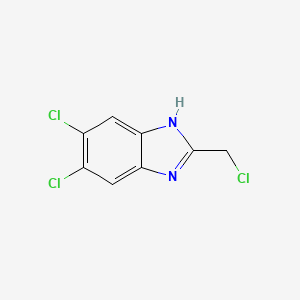

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole

Description

Structural Characterization of 5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of related benzimidazole derivatives provides valuable insights into the structural characteristics of this compound. Studies on 2-chloromethyl-1H-benzimidazole hydrochloride, a closely related compound, reveal that such molecules typically crystallize in monoclinic space groups, specifically P21/c, with characteristic unit cell parameters including a = 7.1982(3) Å, b = 9.4513(5) Å, c = 14.0485(7) Å, and β = 102.440(3)°. These crystallographic studies demonstrate that the benzimidazole framework maintains planarity, with the chloromethyl substituent adopting conformations that optimize intermolecular interactions while minimizing steric hindrance.

The molecular geometry of this compound is characterized by the planar benzimidazole ring system with electron-withdrawing chlorine substituents positioned at the 5 and 6 positions of the benzene ring. The chloromethyl group at position 2 introduces additional conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on the crystallographic environment and intermolecular forces. The presence of multiple chlorine atoms significantly influences the electronic distribution within the molecule, creating regions of electron deficiency that affect both the molecular geometry and the intermolecular packing arrangements.

Crystallographic investigations reveal that benzimidazole derivatives with chloromethyl substituents typically form infinite chain structures through intermolecular hydrogen bonding networks. The nitrogen atoms in the benzimidazole ring serve as both hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular architectures. The chlorine atoms contribute to the overall dipole moment of the molecule and influence the packing efficiency in the crystal lattice through halogen bonding interactions and van der Waals contacts.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum, recorded in deuterated dimethyl sulfoxide, exhibits distinct signals that enable unambiguous identification of the compound. The spectrum displays a singlet at δ 13.13 parts per million attributed to the nitrogen-hydrogen proton of the benzimidazole ring, confirming the presence of the heterocyclic core.

The aromatic region of the proton nuclear magnetic resonance spectrum shows two equivalent aromatic protons appearing as a singlet at δ 7.75 parts per million, indicating the symmetrical substitution pattern of chlorine atoms at positions 5 and 6. This chemical shift value reflects the electron-withdrawing effect of the chlorine substituents, which deshield the aromatic protons and shift their resonances downfield compared to unsubstituted benzimidazole derivatives. The chloromethyl group manifests as a singlet at δ 4.94 parts per million, representing the two equivalent methylene protons adjacent to the electronegative chlorine atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The spectrum reveals four distinct carbon environments at δ 153.0, 125.3, 117.2, and 38.3 parts per million. The signal at δ 153.0 parts per million corresponds to the carbon at position 2 of the benzimidazole ring, bearing the chloromethyl substituent. The aromatic carbons appear at δ 125.3 and 117.2 parts per million, with the difference reflecting the varying degrees of substitution and electronic effects. The chloromethyl carbon resonates at δ 38.3 parts per million, consistent with the presence of the electronegative chlorine atom.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (parts per million) | Multiplicity | Assignment |

|---|---|---|---|

| Nitrogen-Hydrogen | 13.13 | Singlet | Benzimidazole nitrogen-hydrogen |

| Aromatic Protons | 7.75 | Singlet | Positions 4,7 protons |

| Chloromethyl Protons | 4.94 | Singlet | Methylene protons |

| Carbon at Position 2 | 153.0 | - | Quaternary carbon |

| Aromatic Carbons | 125.3, 117.2 | - | Ring carbons |

| Chloromethyl Carbon | 38.3 | - | Methylene carbon |

Infrared Vibrational Fingerprint Analysis

Infrared spectroscopy provides a comprehensive vibrational fingerprint for this compound, revealing characteristic absorption bands that confirm the presence of specific functional groups and structural features. The infrared spectrum exhibits several diagnostic absorption bands that enable identification and characterization of the compound. A weak absorption band at 3431 wavenumbers corresponds to the nitrogen-hydrogen stretching vibration of the benzimidazole ring, confirming the presence of the heterocyclic core structure.

The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands at 3015 wavenumbers, characteristic of substituted benzene rings. The spectrum displays absorption bands in the fingerprint region at 1622, 1576, and 1538 wavenumbers, which are attributed to carbon-nitrogen and carbon-carbon stretching vibrations within the benzimidazole framework. These bands provide information about the electronic environment and conjugation within the heterocyclic system.

Strong absorption bands at 1444 and 1403 wavenumbers are indicative of the aromatic carbon-carbon stretching vibrations and the carbon-nitrogen bond stretching within the imidazole portion of the molecule. The presence of chlorine substituents influences the vibrational frequencies through inductive effects, leading to characteristic shifts in the absorption patterns compared to unsubstituted benzimidazole derivatives. The chloromethyl group contributes specific vibrational modes related to the carbon-chlorine bond stretching and methylene group deformations.

Additional absorption bands in the lower frequency region provide information about out-of-plane bending vibrations and skeletal deformations of the benzimidazole ring system. The overall infrared spectral pattern serves as a unique fingerprint for the compound, enabling its identification and differentiation from related benzimidazole derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation patterns for this compound that provide structural information and confirm the molecular composition. The electron impact ionization mass spectrum exhibits a molecular ion peak corresponding to the intact molecule, followed by a series of fragment ions resulting from systematic bond cleavages and rearrangement processes. The fragmentation behavior of benzimidazole derivatives follows predictable pathways that involve the sequential loss of functional groups and ring system modifications.

The primary fragmentation pathway involves the loss of chlorine atoms from the chloromethyl substituent, generating fragment ions with masses reduced by 35 atomic mass units. This process reflects the relative weakness of the carbon-chlorine bond compared to the aromatic carbon-carbon bonds within the benzimidazole framework. Subsequent fragmentation involves the loss of hydrogen cyanide molecules from the benzimidazole ring system, a characteristic process observed in many benzimidazole derivatives.

The mass spectral fragmentation pattern includes the formation of tropylium-like ions through ring contraction and rearrangement processes. These fragment ions provide diagnostic information about the substitution pattern and electronic effects within the molecule. The presence of multiple chlorine atoms leads to characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

| Fragment Ion Mass | Relative Intensity | Fragmentation Process |

|---|---|---|

| 235 | High | Molecular ion |

| 200 | Medium | Loss of chlorine |

| 173 | Medium | Loss of two chlorines |

| 146 | Low | Loss of chloromethyl group |

| 118 | Low | Benzimidazole core |

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies utilizing the B3LYP functional combined with appropriate basis sets reveal detailed information about bond lengths, angles, and electronic distributions within the molecule. These calculations demonstrate that the benzimidazole ring system maintains planarity, with minimal deviation from coplanarity due to the substitution pattern.

The optimized molecular geometry obtained through density functional theory calculations shows that the chlorine substituents at positions 5 and 6 adopt orientations that minimize steric interactions while maximizing electronic delocalization within the aromatic system. The carbon-chlorine bond lengths for the ring-substituted chlorine atoms are typically shorter than those observed for aliphatic carbon-chlorine bonds, reflecting the partial double-bond character arising from resonance interactions with the aromatic system.

Harmonic vibrational frequency calculations confirm the assignment of infrared absorption bands and provide theoretical support for the experimental spectroscopic observations. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied. Natural bond orbital analysis reveals the distribution of electron density within the molecule and quantifies the extent of charge transfer between different atomic centers.

The frontier molecular orbital analysis provides information about the chemical reactivity and electronic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's behavior in chemical reactions and its interactions with other molecules. The energy gap between these orbitals influences the compound's stability and its propensity to participate in electron transfer processes.

Properties

IUPAC Name |

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNRBKGPVGKLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192879 | |

| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39811-03-5 | |

| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

- Step 1 : React 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole in an inert solvent such as acetonitrile.

- Step 2 : Heat the reaction mixture to a temperature range of 80–120°C while stirring continuously.

- Step 3 : Isolate the intermediate benzimidazole derivative and purify using column chromatography.

Advantages

Data Table

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–120°C |

| Solvent | Acetonitrile |

| Yield | 85–95% |

Use of Tetraethyl Orthocarbonate (TEOC) in Acidic Medium

This method employs tetraethyl orthocarbonate (TEOC) as a key reagent under acidic conditions.

Procedure

- Step 1 : Combine 4,5-dichlorobenzene-1,2-diamine with TEOC in the presence of an acid such as hydrochloric acid or trifluoroacetic acid.

- Step 2 : Perform the reaction in a one-pot setup at ambient temperature or under reflux conditions.

- Step 3 : Purify the product via crystallization or column chromatography.

Key Observations

Data Table

| Parameter | Value |

|---|---|

| Acid Used | Hydrochloric acid, trifluoroacetic acid |

| Reaction Type | One-pot synthesis |

| Yield | ~90% |

Microwave-Assisted Synthesis

Microwave-assisted methods provide an environmentally friendly alternative by significantly reducing reaction times.

Procedure

Advantages

- Enhanced yield (90–99%) due to precise control over reaction parameters.

- Reduced energy consumption compared to conventional heating.

Data Table

| Parameter | Value |

|---|---|

| Reaction Time | 10–15 minutes |

| Yield | 90–99% |

| Purification Method | Column chromatography |

Comparative Analysis of Methods

Below is a comparison of the discussed methods based on efficiency, yield, and environmental impact:

| Method | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|

| Cyclization with Carbonyl Compounds | ~85–95 | Moderate | Neutral |

| TEOC in Acidic Medium | ~90 | Short | Neutral |

| Microwave-Assisted | ~90–99 | Very Short | Environmentally Friendly |

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted benzimidazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy benzimidazole derivatives.

Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of methyl-substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent. Its biological activities include:

- Antimicrobial Properties : Studies have shown that 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole exhibits significant antimicrobial and antifungal activities. For instance, it has been tested against various pathogens with promising results in inhibiting growth and viability.

- Antitumor Activity : Recent research indicates that derivatives of benzimidazole, including this compound, demonstrate substantial antitumor effects. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown up to 95% inhibition of cell proliferation, suggesting a mechanism involving the generation of reactive oxygen species leading to apoptosis .

The compound's mechanism of action involves interaction with biological targets such as enzymes and receptors. It has been noted to inhibit certain enzyme activities by binding to their active sites, which can disrupt cellular signaling pathways and contribute to its therapeutic effects.

Urease Inhibition

This compound has been studied for its urease inhibitory activity. A series of benzimidazole derivatives synthesized from this compound exhibited strong urease inhibition, with one derivative showing an IC50 value of 0.06 µM . This property is particularly relevant in treating conditions like urease-related infections.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of more complex benzimidazole derivatives. Its unique chlorinated structure allows for various chemical transformations that are useful in producing specialty chemicals and materials .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial load at concentrations as low as 10 µg/mL, highlighting its potential for developing new antimicrobial agents.

Case Study 2: Antitumor Activity

In vitro studies conducted on multiple cancer cell lines demonstrated that benzimidazole derivatives derived from this compound showed cytotoxic effects through apoptosis induction. The study reported a dose-dependent response with maximum efficacy observed at higher concentrations (up to 100 µM) against HeLa cells .

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of 5,6-Dichloro-2-(chloromethyl)-1H-Benzimidazole with Analogs

Key Findings from Comparative Studies

Antibacterial and Antifungal Activity

- Chloromethyl Derivatives : The chloromethyl group at position 2 enables further alkylation or thiolation, yielding compounds with potent activity against S. aureus and E. coli (MIC values comparable to Ampicillin) . In contrast, 4,6-dichloro analogs with nitrobenzylthio groups (e.g., 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole) exhibit similar potency but narrower spectra .

- Mechanistic Insight : The electron-withdrawing chloromethyl group enhances electrophilicity, promoting interactions with bacterial cell wall synthesis enzymes .

Antiviral Activity

- Maribavir: Substitution with a ribofuranosyl and isopropylamino group confers specificity against herpesviruses (HCMV, EBV) by inhibiting viral DNA maturation . In contrast, the chloromethyl derivative lacks direct antiviral activity but serves as a precursor for antiviral analogs .

- Nitroaryl Derivatives : 5,6-Dichloro-2-(4-nitrophenyl)-1H-benzimidazole shows broad antiviral activity, likely due to nitro group-mediated interference with viral replication machinery .

Antiparasitic and Solubility Enhancements

Structure-Activity Relationship (SAR) Insights

Position 2 Substituents: Small Electrophilic Groups (e.g., chloromethyl): Favor antibacterial activity by enabling covalent interactions with bacterial targets . Bulky/Hydrophilic Groups (e.g., ribofuranosyl): Enhance antiviral specificity by targeting viral enzymes . Sulfur-Containing Groups (e.g., benzylthio): Improve antiprotozoal activity but may increase cytotoxicity .

Chlorine Substitution Pattern :

Biological Activity

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with chlorine substituents at positions 5 and 6 and a chloromethyl group at position 2. This structure is significant as it influences the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| Chemical Formula | C9H7Cl3N2 |

| Molecular Weight | 233.52 g/mol |

| CAS Number | 39811-03-5 |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit significant antitumor activity. For instance, compounds derived from benzimidazole have shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : Compounds demonstrated up to 95% inhibition.

- A549 (lung cancer) : Notable growth inhibition observed.

- HeLa (cervical cancer) : Similar patterns of cytotoxicity recorded.

The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Properties

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus : Effective inhibition noted.

- Escherichia coli : Demonstrated significant antimicrobial activity.

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted cell signaling and metabolism.

- DNA Interaction : Benzimidazoles are known to intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : The induction of oxidative stress through ROS production can trigger apoptosis in cancer cells .

Study on Antitumor Activity

A study conducted on various benzimidazole derivatives highlighted the efficacy of compounds similar to this compound in inhibiting tumor cell proliferation. The most potent derivative exhibited a significant increase in superoxide dismutase activity while decreasing catalase activity, indicating a shift towards oxidative stress that favors tumor cell death .

Antimicrobial Evaluation

In another research effort, the antimicrobial efficacy of several benzimidazole derivatives was assessed using broth microdilution methods. The results indicated that compounds with chlorinated substituents showed enhanced activity against both bacterial strains tested, suggesting that the presence of chlorine may enhance their bioactivity .

Q & A

Q. What are the optimal synthetic routes for preparing 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole, and how can reaction yields be maximized?

The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors. Key steps include chlorination at the 5,6-positions and functionalization of the 2-position with a chloromethyl group. A common approach involves reacting 1H-benzimidazole derivatives with chlorinating agents (e.g., POCl₃) under reflux conditions. For example, cyclization of intermediates using phosphorus oxychloride at 120°C has been effective in analogous benzimidazole syntheses . To maximize yields, optimize reaction time, temperature, and stoichiometry through factorial design experiments . Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in substituted benzimidazoles like this compound?

- ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and chloromethyl groups (δ 4.5–5.5 ppm). Coupling patterns distinguish between 5,6-dichloro substitution and other regioisomers .

- IR : Confirm C-Cl stretching vibrations (540–760 cm⁻¹) and benzimidazole ring vibrations (1600–1450 cm⁻¹) .

- MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

Q. What are the primary challenges in characterizing impurities during synthesis, and how can they be addressed?

Common impurities include incomplete chlorination byproducts or regioisomers. Employ HPLC with UV detection (λ = 254 nm) or GC-MS to identify and quantify impurities. Cross-validate results with 2D NMR (e.g., HSQC, HMBC) to assign structures unambiguously . For persistent impurities, adjust reaction conditions (e.g., excess chlorinating agents) or implement gradient recrystallization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electrophilic substitution patterns to predict regioselectivity in further functionalization. Molecular docking studies (using software like AutoDock Vina) may reveal interactions with biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) studies. For example, chloromethyl groups enhance electrophilicity, potentially improving binding to cysteine residues in target proteins .

Q. What experimental strategies resolve contradictions between theoretical predictions and empirical data in benzimidazole reactivity?

- Case Study : If DFT predicts preferential substitution at the 4-position but experiments show 2-position reactivity, re-evaluate solvent effects or catalyst interactions in the computational model.

- Method : Use in situ FT-IR or Raman spectroscopy to monitor reaction intermediates and validate mechanistic pathways .

- Data Integration : Apply machine learning tools to correlate experimental variables (e.g., temperature, solvent polarity) with observed outcomes, refining predictive models .

Q. How do crystallographic studies inform the design of benzimidazole-based ligands for metal-organic frameworks (MOFs) or catalysts?

Single-crystal X-ray diffraction reveals precise bond angles, torsion angles, and packing arrangements. For example, the chloromethyl group’s spatial orientation in this compound may influence coordination geometry with metal ions (e.g., Pb²⁺ or Zn²⁺). Such data guide ligand modifications to enhance stability or catalytic activity in MOFs .

Q. What methodologies address low reproducibility in benzimidazole synthesis across different laboratories?

- Standardization : Use controlled reagents (e.g., anhydrous solvents, freshly distilled POCl₃) to minimize variability.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) to track reaction progress and ensure consistency .

- Interlab Validation : Share protocols via platforms like Zenodo and conduct round-robin tests to identify critical variables (e.g., humidity effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.